Regioisomeric Differentiation: 2,3-Dimethoxyphenyl vs. 2,4- and 3,4-Dimethoxyphenyl Analogs
The 2,3-dimethoxyphenyl group is a distinct regioisomer within the dimethoxyphenyl-oxadiazole series. In the patent landscape, 3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole derivatives are explicitly claimed for their potential neurological and metabolic disorder applications, separate from their 2,4- and 3,4-dimethoxy counterparts [1]. While direct head-to-head bioactivity data for CAS 1192556-48-1 are not publicly available, class-level inference indicates that the position of methoxy groups on the phenyl ring affects electron density and hydrogen-bonding patterns, which are critical for target engagement.
| Evidence Dimension | Regiochemistry of dimethoxyphenyl substitution |
|---|---|
| Target Compound Data | 2,3-dimethoxyphenyl isomer (CAS 1192556-48-1) |
| Comparator Or Baseline | 2,4-dimethoxyphenyl analog (CAS 1192556-04-9) and 3,4-dimethoxyphenyl analog (CAS 1106846-80-3) |
| Quantified Difference | No quantitative comparison available; structural differentiation is based on substitution pattern. |
| Conditions | Patent claims and computational predictions |
Why This Matters
For researchers building SAR models, sourcing the correct 2,3-regioisomer is essential to avoid misleading biological results caused by altered binding geometries.
- [1] EP3119774A1 (2017). Oxadiazole compounds. European Patent Office. View Source
